N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide
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Overview
Description
N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves the condensation of 2-[(2-chlorophenyl)methoxy]benzaldehyde with 3-fluorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE
- N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE
Uniqueness
N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-FLUOROBENZOHYDRAZIDE is unique due to the presence of both chlorophenyl and fluorobenzohydrazide moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClFN2O2 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C21H16ClFN2O2/c22-19-10-3-1-7-17(19)14-27-20-11-4-2-6-16(20)13-24-25-21(26)15-8-5-9-18(23)12-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
KGFVZVWIIGYMRB-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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